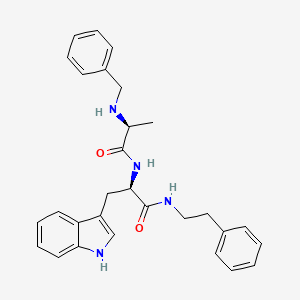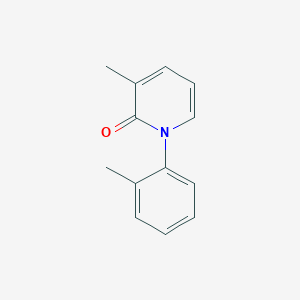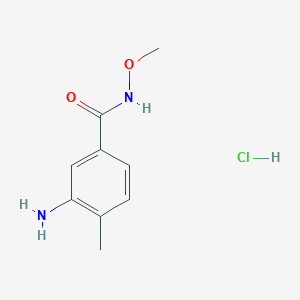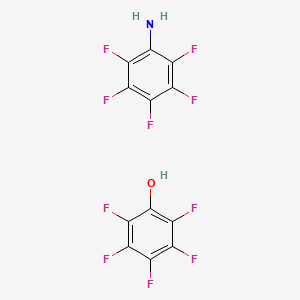![molecular formula C14H26O2Si B12597774 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- CAS No. 645389-89-5](/img/structure/B12597774.png)
2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- is a specialized organic compound with a unique structure that includes a cyclopentenone ring and a tris(1-methylethyl)silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- can be achieved through several methods. One common approach involves the use of cyclopentenone as a starting material. The tris(1-methylethyl)silyl group can be introduced through a silylation reaction using appropriate silylating agents under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanol derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentenone ring can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the silyl group, used in similar chemical reactions.
3-Cyclopenten-1-one: An isomer with different reactivity and applications.
2-Cyclopenten-1-one, 3,4-dimethyl-: A methylated derivative with distinct properties.
Uniqueness
The presence of the tris(1-methylethyl)silyl group in 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- imparts unique steric and electronic properties, enhancing its reactivity and stability in certain reactions. This makes it a valuable compound in synthetic chemistry and material science.
Propiedades
Número CAS |
645389-89-5 |
|---|---|
Fórmula molecular |
C14H26O2Si |
Peso molecular |
254.44 g/mol |
Nombre IUPAC |
(4S)-4-tri(propan-2-yl)silyloxycyclopent-2-en-1-one |
InChI |
InChI=1S/C14H26O2Si/c1-10(2)17(11(3)4,12(5)6)16-14-8-7-13(15)9-14/h7-8,10-12,14H,9H2,1-6H3/t14-/m1/s1 |
Clave InChI |
NJVXKMSYMSYSCQ-CQSZACIVSA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)O[C@H]1CC(=O)C=C1 |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1CC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)



![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)
![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)
![Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-](/img/structure/B12597729.png)
![11-[(6-Chlorohexyl)oxy]undec-1-ene](/img/structure/B12597734.png)

![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)


![(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one](/img/structure/B12597760.png)

